Purotoxin 1

Description

Properties

Molecular Formula |

C155H249N51O47S8 |

|---|---|

Molecular Weight |

3835 g/mol |

IUPAC Name |

3-[75-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,66,92-tris(4-aminobutyl)-34-[[1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-10,25-bis(2-amino-2-oxoethyl)-45,60-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-48,51-bis(carboxymethyl)-83-(1-hydroxyethyl)-16-(hydroxymethyl)-22-[(4-hydroxyphenyl)methyl]-42-(1H-imidazol-4-ylmethyl)-13,72-dimethyl-89-(2-methylpropyl)-a,2,5,8,11,14,17,20,23,26,29,32,41,44,47,50,53,56,59,62,65,68,71,74,81,84,87,90,93-nonacosaoxo-31-propan-2-yl-2a,3a,36,37,77,78,96,97-octathia-3,6,9,12,15,18,21,24,27,30,33,40,43,46,49,52,55,58,61,64,67,70,73,82,85,88,91,94,99-nonacosazatetracyclo[52.40.4.47,28.239,80]tetrahectan-69-yl]propanoic acid |

InChI |

InChI=1S/C155H249N51O47S8/c1-12-75(7)120-152(252)188-91(32-25-49-171-155(167)168)132(232)197-105-67-256-255-65-103-143(243)186-89(30-18-23-47-160)131(231)196-104-66-257-260-70-108(200-139(239)98(55-111(163)212)189-136(236)95(52-81-35-39-84(210)40-36-81)180-113(214)60-173-127(227)101(63-207)194-125(225)78(10)176-134(234)97(54-110(162)211)190-145(104)245)148(248)204-119(74(5)6)151(251)202-107(144(244)187-90(31-24-48-170-154(165)166)129(229)184-87(28-16-21-45-158)128(228)181-85(123(164)223)26-14-19-43-156)69-259-258-68-106(199-138(238)96(53-82-59-169-72-175-82)193-153(253)121(76(8)13-2)205-141(241)100(57-118(221)222)191-140(240)99(56-117(219)220)192-146(105)246)147(247)201-109(149(249)206-122(79(11)208)150(250)174-61-114(215)179-93(50-73(3)4)135(235)185-88(130(230)195-103)29-17-22-46-159)71-261-254-64-102(198-137(237)94(178-112(213)58-161)51-80-33-37-83(209)38-34-80)142(242)177-77(9)124(224)182-92(41-42-116(217)218)133(233)183-86(27-15-20-44-157)126(226)172-62-115(216)203-120/h33-40,59,72-79,85-109,119-122,207-210H,12-32,41-58,60-71,156-161H2,1-11H3,(H2,162,211)(H2,163,212)(H2,164,223)(H,169,175)(H,172,226)(H,173,227)(H,174,250)(H,176,234)(H,177,242)(H,178,213)(H,179,215)(H,180,214)(H,181,228)(H,182,224)(H,183,233)(H,184,229)(H,185,235)(H,186,243)(H,187,244)(H,188,252)(H,189,236)(H,190,245)(H,191,240)(H,192,246)(H,193,253)(H,194,225)(H,195,230)(H,196,231)(H,197,232)(H,198,237)(H,199,238)(H,200,239)(H,201,247)(H,202,251)(H,203,216)(H,204,248)(H,205,241)(H,206,249)(H,217,218)(H,219,220)(H,221,222)(H4,165,166,170)(H4,167,168,171) |

InChI Key |

KECTXGMVIXOQAO-UHFFFAOYSA-N |

Appearance |

White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Tyr-Cys3-Ala-Glu-Lys-Gly-Ile-Arg-Cys10-Asp-Asp-Ile-His-Cys15-Cys16-Thr-Gly-Leu-Lys-Cys21-Lys-Cys23-Asn-Ala-Ser-Gly-Tyr-Asn-Cys30-Val-Cys32-Arg-Lys-Lys-NH2Length (aa): 35 |

Origin of Product |

United States |

Foundational & Exploratory

Purotoxin-1: A Technical Guide to its Mechanism of Action on P2X3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purotoxin-1 (PTX-1), a peptide isolated from the venom of the Central Asian spider Geolycosa sp., has emerged as a potent and highly selective modulator of the P2X3 receptor, a key player in nociceptive signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of PTX-1 on P2X3 receptors. It details the state-dependent nature of its inhibitory effect, characterized by a profound slowing of the receptor's recovery from desensitization, indicative of an allosteric modulatory mechanism. This document compiles quantitative data from key studies, outlines detailed experimental protocols for investigating PTX-1's effects, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in pain therapeutics and drug development.

Introduction

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, where they play a crucial role in the sensation of pain.[1] Their involvement in various pain states has made them an attractive target for the development of novel analgesics. Purotoxin-1 is a 35-amino acid peptide that has demonstrated significant antinociceptive properties in animal models of inflammatory pain.[2][3] Its high selectivity for P2X3 over other P2X subtypes makes it a valuable tool for dissecting the physiological roles of these receptors and a promising lead for therapeutic development.[4] This guide will delve into the intricate mechanism by which PTX-1 exerts its effects on P2X3 receptors.

Mechanism of Action: State-Dependent Allosteric Modulation

The primary mechanism of action of Purotoxin-1 is not as a direct antagonist that competes with ATP for its binding site. Instead, PTX-1 acts as a state-dependent, negative allosteric modulator. Its effect is intricately linked to the conformational state of the P2X3 receptor, specifically its desensitized state.

-

Weak Potentiation of Non-Desensitized Receptors: In the absence of receptor desensitization, PTX-1 has been observed to produce a small potentiating effect on ATP-evoked currents.[3]

-

Potent Inhibition of Desensitized Receptors: The most significant and defining action of PTX-1 is its potent inhibition of P2X3 receptors that have been desensitized by agonist exposure.[3][5] PTX-1 dramatically slows down the recovery of the receptor from this desensitized state.[2][6] This "trapping" of the receptor in a non-functional conformation is the basis for its inhibitory effect. Preliminary data suggests that PTX-1 does not compete with the agonist at its high-affinity binding site on the desensitized receptor, further supporting an allosteric mechanism.[3]

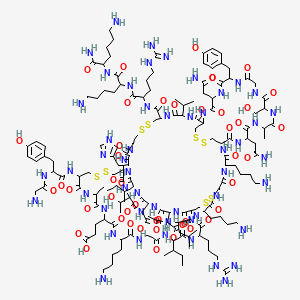

Signaling Pathway of P2X3 Receptor Modulation by Purotoxin-1

Caption: Proposed mechanism of P2X3 receptor modulation by Purotoxin-1.

Quantitative Data

The following table summarizes the key quantitative parameters reported for Purotoxin-1's interaction with P2X3 receptors.

| Parameter | Value | Species/Cell Type | Comments | Reference(s) |

| IC50 | ~12 nM | Rat Dorsal Root Ganglion (DRG) Neurons | Inhibition of desensitized P2X3 receptors. | [3][5] |

| Full Inhibition | 100 nM | Rat DRG Neurons | Concentration at which P2X3-mediated currents are fully suppressed. | [3][4] |

| Selectivity | High for P2X3 | Rat DRG Neurons | No significant effect on P2X2, P2X2/3, or various voltage-gated ion channels. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Purotoxin-1.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the ion currents through P2X3 receptors in response to ATP and the modulatory effects of PTX-1.

Objective: To measure ATP-evoked currents in DRG neurons and assess the effect of PTX-1 on current amplitude and desensitization kinetics.

Experimental Workflow:

Caption: Workflow for patch-clamp analysis of Purotoxin-1 effects.

Methodology:

-

Cell Preparation:

-

Isolate dorsal root ganglia (DRG) from rats.

-

Dissociate neurons enzymatically and mechanically.

-

Plate neurons on coated coverslips and culture for 1-2 days.

-

-

Solutions:

-

Extracellular Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with KOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Hold the membrane potential at -60 mV.

-

Apply ATP (e.g., 10 µM) for a short duration (e.g., 2 seconds) to evoke an inward current and induce desensitization.

-

To study the recovery from desensitization, a paired-pulse protocol is used. Two identical ATP pulses are applied with a varying time interval between them. The amplitude of the second response relative to the first indicates the extent of recovery.

-

Record baseline ATP-evoked currents.

-

Perfuse the cell with PTX-1 (e.g., 10-100 nM) for a defined period.

-

Repeat the ATP application protocol in the presence of PTX-1.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-evoked currents.

-

Fit the decay of the current to an exponential function to determine the desensitization rate.

-

Plot the normalized amplitude of the second response against the inter-pulse interval to quantify the time course of recovery from desensitization. Compare the recovery kinetics in the absence and presence of PTX-1.

-

In Vivo Models of Inflammatory Pain

These models are used to assess the antinociceptive effects of PTX-1 in a physiologically relevant context.

Objective: To evaluate the ability of PTX-1 to reduce pain-related behaviors in rats with localized inflammation.

Experimental Workflow:

Caption: Workflow for in vivo inflammatory pain models.

Methodology:

-

Animal Subjects: Adult male Wistar or Sprague-Dawley rats.

-

Induction of Inflammation:

-

Carrageenan-induced model: Inject 100 µL of 1% λ-carrageenan in saline into the plantar surface of one hind paw. This induces an acute inflammatory response.

-

Complete Freund's Adjuvant (CFA)-induced model: Inject 100 µL of CFA into the plantar surface of one hind paw. This results in a more persistent inflammation.

-

-

Drug Administration:

-

Administer PTX-1 (e.g., 0.5 nmol) via intraplantar injection into the inflamed paw.[4]

-

-

Behavioral Testing:

-

Hargreaves Plantar Test (Thermal Hyperalgesia):

-

Place the rat in a chamber with a glass floor.

-

A radiant heat source is focused on the plantar surface of the inflamed paw.

-

Measure the latency for the rat to withdraw its paw.

-

An increase in paw withdrawal latency after PTX-1 administration indicates an analgesic effect.

-

-

Formalin Test:

-

Inject a dilute formalin solution into the paw.

-

Observe and quantify nocifensive behaviors (e.g., licking, flinching) during the early (acute) and late (inflammatory) phases.

-

A reduction in these behaviors in the late phase suggests an anti-inflammatory analgesic effect.

-

-

-

Data Analysis:

-

Compare the behavioral responses of PTX-1-treated animals to vehicle-treated controls.

-

Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the observed effects.

-

Binding Site and Kinetics: Areas for Future Investigation

Despite the detailed functional characterization of Purotoxin-1, several key molecular details remain to be elucidated.

-

Binding Site: The precise binding site of PTX-1 on the P2X3 receptor has not yet been identified. Mutagenesis studies targeting the extracellular domain of the P2X3 receptor, coupled with electrophysiological recordings, would be instrumental in mapping the interaction site. Techniques such as photoaffinity labeling could also be employed to covalently link PTX-1 to its binding pocket for subsequent identification by mass spectrometry.

-

Structural Studies: There are currently no published high-resolution structures of the P2X3 receptor in complex with PTX-1. Cryo-electron microscopy (cryo-EM) studies would be invaluable for visualizing the binding interface and understanding the structural changes induced by PTX-1 that lead to the stabilization of the desensitized state.

-

Binding Kinetics: Detailed kinetic parameters of PTX-1 binding, such as the association (kon) and dissociation (koff) rate constants, have not been reported. Techniques like surface plasmon resonance (SPR) could be utilized to quantify the binding and unbinding kinetics of PTX-1 to purified P2X3 receptors, providing a more complete picture of the interaction.

Conclusion

Purotoxin-1 is a powerful and selective inhibitor of P2X3 receptors, acting through a sophisticated, state-dependent allosteric mechanism. By preferentially binding to the desensitized state of the receptor and dramatically slowing its recovery, PTX-1 effectively silences this key nociceptive signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further investigate the therapeutic potential of PTX-1 and other modulators of P2X3 receptors. Future studies focused on elucidating the precise binding site and kinetics of PTX-1 will undoubtedly accelerate the development of novel and effective treatments for a range of pain conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel peptide from spider venom inhibits P2X3 receptors and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purotoxin 1, a highly selective blocker of Р2Х3 receptors - Creative Peptides [creative-peptides.com]

- 4. smartox-biotech.com [smartox-biotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]

Unveiling Purotoxin-1: A Potent and Selective P2X3 Receptor Inhibitor from Wolf Spider Venom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Purotoxin-1 (PTx1), a novel peptide discovered in the venom of the Central Asian wolf spider Geolycosa sp., has emerged as a highly potent and selective inhibitor of the P2X3 receptor, a key player in nociceptive signaling pathways. This technical guide provides a comprehensive overview of the discovery, origin, and detailed characterization of Purotoxin-1. It includes a summary of its biochemical and pharmacological properties, detailed experimental methodologies for its isolation and functional analysis, and a discussion of its mechanism of action. This document is intended to serve as a core resource for researchers in toxinology, pharmacology, and drug development interested in the therapeutic potential of this unique spider venom peptide.

Discovery and Origin

Identification of Purotoxin-1

Purotoxin-1 was first isolated and identified from the venom of the Central Asian spider Geolycosa sp. by a team of researchers led by Eugene Grishin.[1] Their work, published in 2010, described a novel peptide with powerful and selective inhibitory effects on P2X3 purinoreceptors.[1]

The Arachnid Source: Geolycosa sp.

The venom source of Purotoxin-1 is a species of burrowing wolf spider belonging to the genus Geolycosa.[1] While the initial publication specified the spider as Geolycosa sp., subsequent database entries and related research on similar toxins, such as Purotoxin-2, have pointed to the species Alopecosa marikovskyi (with Lycosa kazakhstanicus as a synonym).[2][3] This suggests a possible taxonomic reclassification or the presence of homologous toxins in closely related species. For the purpose of this guide, we will refer to the originally cited source, Geolycosa sp. from Central Asia.

The venom of wolf spiders, including those of the Lycosa and Geolycosa genera, is a complex cocktail of neurotoxins, enzymes, and other bioactive molecules.[4][5] Transcriptomic and proteomic studies on various Lycosa species have revealed a high diversity of disulfide-rich peptides, many of which are presumed to be neurotoxins targeting ion channels.[4][6][7][8]

Physicochemical and Structural Properties

Purotoxin-1 is a 35-amino acid peptide with a molecular weight of 3835.47 Da.[9] Its structure is stabilized by four intramolecular disulfide bonds.[9][10] The amino acid sequence and disulfide bridge connectivity are detailed below.

Table 1: Physicochemical and Structural Properties of Purotoxin-1

| Property | Value | Reference |

| Amino Acid Sequence | GYCAEKGIRCDDIHCCTGLKCKCNASGYNCVCRKK-NH2 | [9] |

| Molecular Weight | 3835.47 Da | [9] |

| Number of Residues | 35 | [10] |

| Disulfide Bonds | 4 (Cys3-Cys16, Cys10-Cys21, Cys15-Cys32, Cys23-Cys30) | [9] |

| PDB Accession No. | 2KGU |

Pharmacological Activity and Quantitative Data

Purotoxin-1 is a potent and highly selective inhibitor of the P2X3 receptor.[1] Its primary mechanism of action is the dramatic slowing of the recovery from desensitization of these receptors.[1]

Table 2: Quantitative Pharmacological Data for Purotoxin-1

| Parameter | Value | Experimental Conditions | Reference(s) |

| IC50 (P2X3) | 12 nM | Inhibition of ATP-activated currents in rat DRG neurons | [9][11] |

| Full Inhibition Conc. | 100 nM | Complete block of P2X3-mediated currents | [10] |

| Antinociceptive Dose | 0.5 nmol (intraplantar) | Reduction of thermal hyperalgesia in rat models | [11] |

| Selectivity | Negligible effects on P2X2 and P2X2/3 receptors | Tested on heterologously expressed receptors | [9] |

| Other Channels | No effect on voltage-gated Na+, K+, Ca2+ channels, or TRPV1 | Patch-clamp on rat DRG neurons | [12] |

Experimental Protocols

Venom Extraction and Toxin Purification

Venom Extraction: Crude venom is typically collected from spiders by electrical stimulation of the venom glands.[13][14] This method has the advantage of yielding pure venom with minimal contamination from other tissues.[13]

Purotoxin-1 Purification Workflow: The purification of Purotoxin-1 from the crude venom involves a multi-step high-performance liquid chromatography (HPLC) process. A general workflow is outlined below.

Caption: A generalized workflow for the purification of Purotoxin-1 from crude spider venom.

A typical protocol involves initial fractionation of the crude venom by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[15] The toxic fractions are then subjected to several rounds of reversed-phase HPLC (RP-HPLC) on C8 or C18 columns, using a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[15][16][17]

Electrophysiological Characterization

The functional activity of Purotoxin-1 on P2X3 receptors is primarily assessed using the patch-clamp technique on cultured dorsal root ganglion (DRG) neurons from rats.[12][18]

DRG Neuron Culture: DRGs are dissected from juvenile rats and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to isolate individual neurons.[18] The neurons are then plated on coated coverslips and cultured for a short period before electrophysiological recordings.[18]

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion currents through P2X3 receptors.[18][19][20]

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES, adjusted to a physiological pH.

-

Internal (Pipette) Solution (in mM): Usually contains a potassium salt (e.g., KCl or K-gluconate), MgCl2, EGTA, ATP, and a buffer like HEPES.

-

Protocol: Neurons are held at a negative holding potential (e.g., -60 mV). P2X3 receptors are activated by the rapid application of an agonist, such as ATP or the specific P2X1/3 agonist α,β-methylene ATP.[12] The inhibitory effect of Purotoxin-1 is determined by pre-applying the toxin before agonist application and measuring the reduction in the current amplitude.

In Vivo Analgesic Activity Assessment

The antinociceptive properties of Purotoxin-1 are evaluated in animal models of inflammatory pain.[1][12][21]

-

Carrageenan-induced Thermal Hyperalgesia: Inflammation and hyperalgesia are induced by injecting carrageenan into the hind paw of a rat.[21] The pain threshold is measured by assessing the paw withdrawal latency to a thermal stimulus.[1]

-

Formalin Test: The formalin test involves injecting a dilute formalin solution into the paw, which elicits a biphasic nocifensive response (licking, flinching).[10] The effect of Purotoxin-1 on both phases of the pain response is quantified.

Mechanism of Action and Signaling Pathway

P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons.[22][23] When ATP, released from damaged cells, binds to P2X3 receptors, it causes an influx of cations (Na+ and Ca2+), leading to membrane depolarization and the generation of an action potential that is transmitted to the central nervous system and perceived as pain.[22][23]

Purotoxin-1 does not act as a classic competitive antagonist. Instead, it modulates the receptor by prolonging its desensitized state.[1][10] This means that after an initial activation by ATP, the receptor becomes temporarily unresponsive, and Purotoxin-1 significantly extends this refractory period, thereby inhibiting sustained activation.

References

- 1. mdpi.com [mdpi.com]

- 2. uniprot.org [uniprot.org]

- 3. Structure of purotoxin-2 from wolf spider: modular design and membrane-assisted mode of action in arachnid toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptome analysis of the venom glands of the Chinese wolf spider Lycosa singoriensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome sequencing of wolf spider Lycosa sp. (Araneae: Lycosidae) venom glands provides insights into the evolution and diversity of disulfide-rich toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Diversity of Linear Peptides Revealed by Transcriptomic Analysis of the Venom Gland of the Spider Lycosa poonaensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. P2RX3 - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]

- 11. Activity of Peptides Modulating the Action of p2x Receptors: Focus on the p2x7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal Models of Inflammatory Pain | Semantic Scholar [semanticscholar.org]

- 13. Extraction of Venom and Venom Gland Microdissections from Spiders for Proteomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hplc.eu [hplc.eu]

- 18. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological properties of sodium current subtypes in small cells from adult rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. P2X receptor-mediated ionic currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purotoxin-1 (PT1) is a neurotoxic peptide isolated from the venom of the Central Asian wolf spider, Geolycosa sp.[1][2]. It has garnered significant interest within the scientific and pharmaceutical communities due to its potent and highly selective inhibitory action on P2X3 receptors[1][3]. These receptors are ligand-gated ion channels predominantly expressed in sensory neurons and are key players in nociception and inflammatory pain pathways[1][4]. The unique mechanism of action of Purotoxin-1, which involves the prolongation of receptor desensitization, makes it a valuable molecular tool for studying P2X3 receptor function and a promising lead compound for the development of novel analgesics[1][3]. This technical guide provides a comprehensive overview of the primary structure and disulfide bond arrangement of Purotoxin-1, including detailed methodologies for their elucidation.

Primary Structure of Purotoxin-1

Purotoxin-1 is a 35-amino acid peptide with a molecular weight of 3834.59 Da[5]. Its primary structure, or amino acid sequence, is crucial for its biological activity. The sequence contains a notable eight cysteine residues, which are involved in the formation of four stabilizing disulfide bonds[1][5].

Amino Acid Sequence

The complete amino acid sequence of Purotoxin-1 is as follows[5]:

Gly-Tyr-Cys-Ala-Glu-Lys-Gly-Ile-Arg-Cys-Asp-Asp-Ile-His-Cys-Cys-Thr-Gly-Leu-Lys-Cys-Lys-Cys-Asn-Ala-Ser-Gly-Tyr-Asn-Cys-Val-Cys-Arg-Lys-Lys-NH2

Disulfide Bond Connectivity

The three-dimensional structure and stability of Purotoxin-1 are critically dependent on the correct pairing of its eight cysteine residues to form four disulfide bridges. These bonds create a compact and rigid conformation, which is essential for its interaction with the P2X3 receptor. The disulfide bond connectivity has been determined to be[5]:

-

Cys3 - Cys16

-

Cys10 - Cys21

-

Cys15 - Cys32

-

Cys23 - Cys30

Quantitative Data Summary

The following table summarizes key quantitative data for Purotoxin-1.

| Parameter | Value | Reference |

| Number of Amino Acids | 35 | [1] |

| Molecular Weight | 3834.59 Da | [5] |

| Number of Cysteine Residues | 8 | [1] |

| Number of Disulfide Bonds | 4 | [1] |

| P2X3 Receptor Inhibition (IC50) | 12 nM | [6] |

Experimental Protocols

The determination of the primary structure and disulfide bond arrangement of Purotoxin-1 involves a multi-step process, beginning with the isolation of the peptide from crude spider venom, followed by sequencing and structural analysis.

Venom Collection and Purotoxin-1 Purification

Objective: To isolate pure Purotoxin-1 from the crude venom of Geolycosa sp.

Methodology:

-

Venom Milking: Venom is collected from adult spiders, typically through electrical stimulation of the venom glands[7]. The collected venom is then lyophilized and stored at -20°C.

-

Venom Fractionation: The lyophilized crude venom is reconstituted in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and subjected to multi-step high-performance liquid chromatography (HPLC) for fractionation[8][9].

-

Initial Separation: A reversed-phase HPLC (RP-HPLC) column is often used for the initial separation of the venom components. A linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is employed to elute the peptides based on their hydrophobicity.

-

Further Purification: Fractions showing biological activity (inhibition of P2X3 receptors) are collected and subjected to further rounds of purification using different HPLC columns (e.g., ion-exchange or a different reversed-phase column with a shallower gradient) until a homogenous peak corresponding to Purotoxin-1 is obtained.

-

-

Purity Analysis: The purity of the isolated peptide is assessed by analytical RP-HPLC and mass spectrometry.

Primary Structure Determination

Objective: To determine the amino acid sequence of Purotoxin-1.

Methodology:

-

Edman Degradation: This classical method is used for the sequential determination of amino acids from the N-terminus of the peptide[10][11][12].

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid).

-

Conversion and Identification: The released thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

-

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing[13].

-

Ionization: The purified peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Fragmentation: The peptide ions are fragmented in the mass spectrometer, primarily at the peptide bonds.

-

Mass Analysis: The mass-to-charge ratios of the resulting fragment ions are measured.

-

Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions.

-

Disulfide Bond Determination

Objective: To identify the specific pairing of cysteine residues in Purotoxin-1.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is the primary method used to determine the three-dimensional structure of peptides like Purotoxin-1, which includes the elucidation of disulfide bond connectivity[14][15].

-

Sample Preparation: A concentrated solution of purified Purotoxin-1 is prepared in a suitable buffer, often with the addition of D₂O.

-

NMR Data Acquisition: A series of 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of Purotoxin-1.

-

Structural Restraints: NOESY spectra provide information about protons that are close in space (< 5 Å), which is used to generate a set of distance restraints.

-

Structure Calculation: Computer algorithms are used to calculate a family of 3D structures that are consistent with the experimental distance restraints.

-

Disulfide Bond Identification: In the resulting structures, the proximity of the sulfur atoms of the cysteine residues allows for the unambiguous determination of the disulfide bond linkages.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of Purotoxin-1 and a general experimental workflow for its characterization.

Caption: Purotoxin-1's inhibitory mechanism on the P2X3 receptor signaling pathway.

Caption: Experimental workflow for the structural characterization of Purotoxin-1.

References

- 1. Novel peptide from spider venom inhibits P2X3 receptors and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.berkeley.edu [search.library.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pain-related toxins in scorpion and spider venoms: a face to face with ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Purotoxin 1, a highly selective blocker of Р2Х3 receptors - Creative Peptides [creative-peptides.com]

- 7. arcjournals.org [arcjournals.org]

- 8. Isolation of an orally active insecticidal toxin from the venom of an Australian tarantula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Encapsulated LyeTx III Peptide: Cytotoxic Agent Isolated from Lycosa erythrognatha Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Edman degradation - Wikipedia [en.wikipedia.org]

- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 12. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. users.cs.duke.edu [users.cs.duke.edu]

Purotoxin-1: A Technical Guide to a Highly Selective P2X3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P2X3 receptors, ligand-gated ion channels activated by extracellular ATP, are predominantly expressed on nociceptive sensory neurons and represent a key therapeutic target for chronic pain, cough, and other sensory disorders. The development of selective antagonists has been a significant challenge. This document provides a comprehensive technical overview of Purotoxin-1 (PT1), a peptide isolated from the venom of the Geolycosa sp. spider. Purotoxin-1 is a potent and highly selective modulator of the P2X3 receptor. It exhibits a unique mechanism of action, not by direct competitive antagonism, but by dramatically slowing the recovery from the desensitized state of the receptor. This guide details its pharmacological profile, summarizes key quantitative data, outlines experimental methodologies for its characterization, and illustrates relevant biological pathways and workflows.

Introduction: The P2X3 Receptor as a Therapeutic Target

P2X3 receptors are trimeric cation channels that open in response to binding extracellular adenosine triphosphate (ATP). ATP is released from cells during injury, inflammation, or stress, acting as a crucial signaling molecule in pain pathways. P2X3-containing receptors are primarily localized on C- and Aδ-fiber sensory neurons of the dorsal root and cranial sensory ganglia, which are responsible for transmitting pain signals to the central nervous system. Activation of these receptors leads to cation influx, membrane depolarization, and the initiation of an action potential perceived as pain. Their selective expression makes them an attractive target for developing novel analgesics with potentially fewer central nervous system side effects.

Purotoxin-1, a 35-amino acid peptide containing four disulfide bonds, emerged as the first natural molecule with powerful and highly selective inhibitory action on P2X3 receptors, providing a unique tool for studying P2X3 pharmacology and a potential scaffold for therapeutic development.

Pharmacological Profile of Purotoxin-1

Mechanism of Action

Purotoxin-1's inhibitory action is complex and state-dependent. Unlike traditional competitive antagonists, PT1 acts as an allosteric modulator with a distinctive effect on receptor kinetics.

-

Potentiation of Non-Desensitized Receptors: On resting (non-desensitized) P2X3 receptors, PT1 has a minor potentiating effect.

-

Inhibition via Desensitization: Its primary inhibitory effect is exerted on desensitized receptors. P2X3 receptors rapidly desensitize in the continued presence of an agonist. PT1 binds to the desensitized receptor and dramatically prolongs the recovery from this state, effectively locking the channel in a non-functional conformation. This leads to a profound, concentration-dependent inhibition of subsequent receptor responses to ATP.

Quantitative Data: Potency and Selectivity

Purotoxin-1 demonstrates high potency for P2X3 receptors and exceptional selectivity over other P2X subtypes and unrelated ion channels.

| Parameter | Target | Value | Cell/Tissue Type | Comments |

| IC₅₀ | P2X3 | ~12 nM | Rat Dorsal Root Ganglia (DRG) Neurons | For inhibition of desensitized receptors. |

| Full Inhibition | P2X3 | 100 nM | Rat DRG Neurons | This concentration is considered saturating and fully suppresses P2X3-mediated currents. |

| Selectivity | P2X2 | Negligible Effect | Recombinant Systems / DRG Neurons | No significant inhibition observed at concentrations that block P2X3. |

| Selectivity | P2X2/3 | Negligible Effect | Recombinant Systems / DRG Neurons | Does not significantly affect the heteromeric channel. |

| Selectivity | Voltage-Gated Channels | No Effect | Rat DRG Neurons | Ineffective against Na⁺, K⁺, and Ca²⁺ channels at 100 nM. |

| Selectivity | TRPV1 | No Effect | Rat DRG Neurons | No inhibition of capsaicin-activated currents at 100 nM. |

Signaling Pathways and Logical Diagrams

P2X3 Receptor Activation Pathway

The following diagram illustrates the canonical signaling cascade initiated by ATP binding to the P2X3 receptor on a sensory neuron.

Caption: P2X3 receptor signaling cascade in a sensory neuron.

Purotoxin-1 Mechanism of Action

This diagram illustrates the modulatory effect of Purotoxin-1 on the different functional states of the P2X3 receptor.

Caption: Purotoxin-1 traps the P2X3 receptor in a desensitized state.

Experimental Protocols and Workflows

The characterization of Purotoxin-1 relies on a combination of in vitro electrophysiology, calcium imaging, and in vivo behavioral models.

In Vitro Analysis Workflow

The following workflow outlines the key stages for assessing the activity of Purotoxin-1 on P2X3 receptors in a laboratory setting.

Caption: General experimental workflow for in vitro characterization.

Detailed Methodologies

a) Patch-Clamp Electrophysiology This technique directly measures the ion currents flowing through P2X3 channels, providing precise information on receptor activation and inhibition.

-

Objective: To quantify the inhibitory effect of Purotoxin-1 on ATP-gated currents in individual neurons.

-

Cell Preparation: Dorsal root ganglia (DRG) are dissected from rats and cultured. These primary neurons endogenously express a high density of P2X3 receptors.

-

Recording: Whole-cell patch-clamp configuration is established. The cell is held at a negative membrane potential (e.g., -60 mV).

-

Protocol:

-

A P2X3-selective agonist, such as α,β-Methylene-ATP (10-100 µM), is briefly applied to elicit an inward current.

-

To induce desensitization, the agonist is applied for a longer duration.

-

Purotoxin-1 (at varying concentrations, e.g., 1-100 nM) is co-applied with the agonist or applied during the washout phase.

-

The amplitude of subsequent agonist-evoked currents is measured and compared to the initial control response.

-

The concentration-response curve is plotted to determine the IC₅₀ value.

-

-

Selectivity Check: The protocol is repeated using agonists for other receptors or by applying voltage steps to test for effects on voltage-gated channels.

b) Calcium Imaging This is a higher-throughput method to assess receptor function by measuring changes in intracellular calcium, a downstream consequence of P2X3 channel opening.

-

Objective: To screen the activity of Purotoxin-1 on a population of P2X3-expressing cells.

-

Cell Preparation: Cultured DRG neurons or P2X3-expressing CHO cells are plated in a multi-well format (e.g., 384-well plate).

-

Protocol:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

A baseline fluorescence reading is established.

-

Purotoxin-1 is added to the wells and incubated.

-

A P2X3 agonist (e.g., ATP) is added to stimulate the cells.

-

A kinetic fluorescence reader (e.g., FLIPR system) measures the change in fluorescence intensity, which corresponds to the rise in intracellular calcium.

-

The response in the presence of Purotoxin-1 is compared to the vehicle control to quantify inhibition.

-

c) In Vivo Animal Models of Pain These models are crucial for evaluating the antinociceptive (pain-reducing) effects of Purotoxin-1 in a physiological context.

-

Objective: To determine if the P2X3-inhibitory activity of Purotoxin-1 translates to analgesia.

-

Models of Inflammatory Pain:

-

Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia: An inflammatory agent is injected into the rat's hind paw, inducing thermal hyperalgesia (increased sensitivity to heat). Purotoxin-1 is then administered (e.g., via intraplantar injection) and the paw withdrawal latency to a heat source is measured (Hargreaves test). A significant increase in withdrawal time indicates an antinociceptive effect.

-

Formalin Test: Formalin is injected into the paw, causing a biphasic nocifensive response (licking, flinching). The first phase is due to direct nociceptor activation, and the second phase is driven by inflammation and central sensitization. Purotoxin-1 has been shown to significantly reduce nocifensive behaviors in the second phase of this assay.

-

-

Data Collection: Behavioral responses (paw withdrawal latency, time spent licking/flinching) are recorded and statistically analyzed to compare the Purotoxin-1 treated group with control groups.

Conclusion and Future Directions

Purotoxin-1 stands out as a remarkable molecular probe due to its high potency and unparalleled selectivity for the P2X3 receptor. Its unique mechanism of trapping the receptor in a desensitized state offers a novel pharmacological approach to modulating purinergic signaling. The data strongly support its role as a valuable research tool for dissecting the function of P2X3 receptors in sensory transduction. Furthermore, its demonstrated efficacy in preclinical models of inflammatory pain highlights its potential as a lead compound or a structural template for the design of new, highly targeted analgesics. Future research should focus on its pharmacokinetic properties, structure-activity relationships, and the translation of its potent antinociceptive effects into more complex models of chronic pain and disease.

The Biological Activity of Purotoxin-1 in Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purotoxin-1 (PTx1) is a 35-amino acid peptide isolated from the venom of the Central Asian spider Geolycosa sp.[1][2] It has emerged as a highly potent and selective modulator of P2X3 receptors, which are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons and critically involved in pain signaling.[1][3][4][5] This technical guide provides an in-depth overview of the biological activity of Purotoxin-1, its mechanism of action, and the experimental methodologies used to characterize its effects on sensory neurons.

Mechanism of Action

Purotoxin-1 exhibits a unique and complex modulatory effect on P2X3 receptors. It is not a conventional competitive antagonist. Instead, its primary mechanism involves a profound alteration of the receptor's desensitization kinetics.[1][3][4]

-

State-Dependent Inhibition: PTx1 displays a state-dependent interaction with the P2X3 receptor. It weakly potentiates the response of non-desensitized receptors to ATP but potently inhibits receptors that are already in a desensitized state.[2][3][5]

-

Prolongation of Desensitization: The inhibitory action of PTx1 is primarily achieved by dramatically slowing the recovery of P2X3 receptors from desensitization.[1][3][4] This effectively traps the receptors in a non-functional state, reducing the neuron's ability to respond to subsequent ATP stimuli.

-

Allosteric Modulation: Preliminary data suggest that Purotoxin-1 acts allosterically, meaning it does not compete with ATP for its binding site.[3]

This sophisticated mechanism of action makes PTx1 a valuable tool for dissecting the role of P2X3 receptors in pain pathways and a potential lead for the development of novel analgesics.

Quantitative Data on Purotoxin-1 Activity

The following tables summarize the key quantitative data regarding the interaction of Purotoxin-1 with P2X3 receptors and its effects in preclinical models.

| Parameter | Value | Receptor/System | Comments | Reference |

| IC₅₀ | ~12 nM | Desensitized P2X3 Receptors | Represents the concentration for potent inhibition of already desensitized receptors. | [5][6] |

| Effective Inhibitory Concentration | 100 nM | P2X3-mediated currents in rat DRG neurons | Concentration at which full inhibition of the current is observed. | [1] |

| Modulation of Agonist IC₅₀ | 3-4 fold decrease | Desensitizing action of ambient CTP or ATP on P2X3 receptors | At a concentration of 50 nM, PTx1 enhances the desensitizing effect of agonists. | [1] |

| In Vivo Model | PTx1 Dose | Effect | Reference |

| Rat models of inflammatory pain (Carrageenan and Complete Freund's Adjuvant) | 0.5 nmol (intraplantar) | Significant reduction in nociception and thermal hyperalgesia. | [1] |

| Rat formalin test | Not specified | Reduction in nocifensive behavior in the second phase. | [3] |

| Rat capsaicin-induced pain | Not specified | Reduction in nocifensive events. | [3] |

Selectivity Profile

A key feature of Purotoxin-1 is its remarkable selectivity for homomeric P2X3 receptors.

| Target | Effect of PTx1 | Concentration Tested | Reference |

| P2X3 Receptors | Potent Inhibition | nM range | [1][3][5] |

| P2X2 Receptors | Negligible | 100 nM | [1] |

| P2X2/3 Heteromeric Receptors | Negligible | 100 nM | [1] |

| Voltage-gated Na⁺ Channels | No effect | Up to 100 nM | [1] |

| Voltage-gated K⁺ Channels | No effect | Up to 100 nM | [1] |

| Voltage-gated Ca²⁺ Channels | No effect | Up to 100 nM | [1] |

| TRPV1 Receptors | No effect | Up to 100 nM (with 500 nM capsaicin) | [1] |

Experimental Protocols

This section details the methodologies commonly employed to investigate the biological activity of Purotoxin-1.

Dorsal Root Ganglion (DRG) Neuron Culture

-

Objective: To isolate and culture primary sensory neurons for in vitro experiments.

-

Protocol:

-

Euthanize neonatal or adult rats/mice according to institutional guidelines.

-

Dissect the vertebral column to expose the dorsal root ganglia.

-

Carefully excise the DRGs and place them in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Transfer the ganglia to a dissociation medium containing a mixture of enzymes such as collagenase and trypsin.

-

Incubate at 37°C to allow for enzymatic digestion of the connective tissue.

-

Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette.

-

Centrifuge the cell suspension and resuspend the pellet in a growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor).

-

Plate the dissociated neurons onto poly-L-lysine-coated coverslips or culture dishes.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 1-7 days before use.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure ion channel currents in DRG neurons and assess the effect of Purotoxin-1.

-

Protocol:

-

Mount a coverslip with cultured DRG neurons onto the stage of an inverted microscope.

-

Continuously perfuse the neurons with an extracellular solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.4 GTP-Na, pH 7.2).

-

Establish a gigaohm seal between the patch pipette and the membrane of a selected neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply the P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP) or ATP, via a rapid perfusion system to evoke an inward current.

-

To study the effect of PTx1 on desensitized receptors, co-apply PTx1 with the agonist or pre-apply a desensitizing concentration of the agonist followed by the application of PTx1 and a subsequent test pulse of the agonist.

-

Record and analyze the changes in current amplitude and desensitization kinetics before and after the application of Purotoxin-1.

-

In Vivo Models of Inflammatory Pain

-

Objective: To evaluate the antinociceptive effects of Purotoxin-1 in animal models of pain.

-

Protocol (Carrageenan-Induced Thermal Hyperalgesia):

-

Habituate male Wistar rats to the experimental setup.

-

Measure baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves plantar test).

-

Induce inflammation by injecting a 1% solution of λ-carrageenan in saline into the plantar surface of one hind paw.

-

At the peak of inflammation (e.g., 3 hours post-carrageenan), administer Purotoxin-1 (e.g., 0.5 nmol) via intraplantar injection into the inflamed paw.

-

Measure paw withdrawal latencies at various time points post-PTx1 administration.

-

Compare the withdrawal latencies of PTx1-treated animals to vehicle-treated controls to determine the analgesic effect.

-

Visualizations

Signaling Pathway of Purotoxin-1 Action

Caption: Mechanism of Purotoxin-1 action on P2X3 receptors in sensory neurons.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for electrophysiological analysis of Purotoxin-1.

Logical Relationship of PTx1 Selectivity

Caption: High selectivity of Purotoxin-1 for P2X3 receptors over other ion channels.

Conclusion

Purotoxin-1 is a powerful and selective tool for studying the function of P2X3 receptors in sensory neurons. Its unique mechanism of action, involving the stabilization of the desensitized state of the receptor, provides a novel approach to modulating nociceptive signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging the properties of Purotoxin-1 for pain research and the development of new analgesic therapies.

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Purotoxin 1, a highly selective blocker of Р2Х3 receptors - Creative Peptides [creative-peptides.com]

- 4. Novel peptide from spider venom inhibits P2X3 receptors and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. siemenslab.de [siemenslab.de]

- 6. medchemexpress.com [medchemexpress.com]

The Desensitizing Grip: A Technical Guide to Purotoxin-1's Modulation of the P2X3 Receptor

For Immediate Release

[City, State] – [Date] – In the intricate world of nociception and pain signaling, the P2X3 receptor stands out as a key player. This ATP-gated ion channel, predominantly expressed in sensory neurons, is a critical transducer of pain signals. A fascinating and potent modulator of this receptor is Purotoxin-1 (PTX-1), a peptide isolated from the venom of the Central Asian spider Geolycosa sp. This technical guide provides an in-depth exploration of the role of Purotoxin-1 in the desensitization of the P2X3 receptor, offering valuable insights for researchers, scientists, and drug development professionals.

Purotoxin-1 is a highly selective allosteric modulator of the P2X3 receptor, exhibiting a complex, state-dependent mechanism of action. Its primary and most profound effect is the dramatic prolongation of the receptor's desensitization, a process by which the receptor becomes unresponsive to its agonist, ATP, after an initial activation. This prolonged desensitization effectively inhibits the receptor's function, thereby blocking the transmission of pain signals.

Quantitative Analysis of Purotoxin-1's Effect on P2X3 Receptor Function

The interaction between Purotoxin-1 and the P2X3 receptor has been quantified through various electrophysiological studies. The toxin's potency is most pronounced on already desensitized receptors.

| Parameter | Value | Cell Type | Comments |

| IC₅₀ (Inhibition of desensitized P2X3) | ~12 nM | Rat Dorsal Root Ganglion (DRG) Neurons | Demonstrates high-affinity binding to the desensitized state.[1] |

| Concentration for Full Inhibition | 100 nM | Rat Dorsal Root Ganglion (DRG) Neurons | At this concentration, ATP-evoked currents are completely suppressed.[2][3] |

| Effect on Agonist (ATP) IC₅₀ for Desensitization | 3-4 fold decrease | CHO cells expressing P2X3 | At a concentration of 50 nM, PTX-1 significantly enhances the desensitizing action of ATP. |

Mechanism of Action: A State-Dependent Modulation

Purotoxin-1's interaction with the P2X3 receptor is not a simple blockade. Instead, it exhibits a dual functionality:

-

Weak Potentiation of Non-Desensitized Receptors: In the absence of prior receptor activation, Purotoxin-1 can cause a slight potentiation of the ATP-induced current.

-

Strong Inhibition of Desensitized Receptors: The primary mechanism of action is the potent inhibition of P2X3 receptors that have been desensitized by an initial exposure to ATP. PTX-1 binds to and stabilizes the desensitized conformation of the receptor, dramatically slowing its recovery to a resting, activatable state.[4]

This state-dependent modulation makes Purotoxin-1 a unique tool for studying the kinetics of the P2X3 receptor and a potential lead for the development of novel analgesics.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

A primary model for studying P2X3 receptors is the use of DRG neurons, which endogenously express the receptor at high levels.

Materials:

-

Juvenile Sprague-Dawley rats

-

DMEM/F12 medium

-

Collagenase (1 mg/mL)

-

Trypsin (0.2 mg/mL)

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium with B27 supplement

-

Nerve Growth Factor (NGF)

-

Poly-L-lysine coated coverslips

Protocol:

-

Euthanize juvenile rats according to approved animal care protocols.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Transfer the ganglia to a dish containing cold DMEM/F12 medium.

-

Digest the ganglia with a solution of collagenase and trypsin at 37°C for 30-45 minutes.

-

Gently triturate the digested ganglia with a fire-polished Pasteur pipette to dissociate the neurons.

-

Plate the dissociated neurons onto poly-L-lysine coated coverslips in DMEM/F12 with 10% FBS.

-

After 24 hours, change the medium to Neurobasal medium supplemented with B27 and NGF to promote neuronal survival and growth.

-

Neurons are typically ready for electrophysiological recording within 1-3 days.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonists and modulators.

Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

Protocol for Studying Purotoxin-1 Modulation:

-

Establish a whole-cell patch-clamp recording from a cultured DRG neuron or a P2X3-expressing cell line (e.g., HEK293 or CHO cells).

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a saturating concentration of ATP (e.g., 10 µM) for a short duration (e.g., 2 seconds) to elicit a control inward current and induce receptor desensitization.

-

Wash out the ATP and allow the cell to recover for a defined period (e.g., 2-5 minutes).

-

Apply Purotoxin-1 at the desired concentration (e.g., 10 nM) for a pre-incubation period (e.g., 1-2 minutes).

-

In the continued presence of Purotoxin-1, re-apply the same concentration of ATP for the same duration.

-

Record the resulting current and observe the significant reduction in amplitude, indicating that the receptors have been trapped in a desensitized state.

-

To measure the effect on the recovery from desensitization, after the second ATP application in the presence of Purotoxin-1, wash out both compounds and apply test pulses of ATP at increasing time intervals to monitor the rate at which the receptor regains its function.

Calcium Imaging

Calcium imaging provides a method to assess the influx of calcium through the P2X3 receptor ion channel.

Materials:

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

P2X3-expressing cells on coverslips

Protocol:

-

Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in HBSS containing a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the P2X3-expressing cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Perfuse the cells with ATP to induce calcium influx and record the change in the 340/380 nm fluorescence ratio.

-

After washout and recovery, pre-incubate the cells with Purotoxin-1 and then re-challenge with ATP to observe the inhibitory effect of the toxin on the calcium response.

Conclusion

Purotoxin-1's unique mechanism of action on the P2X3 receptor, characterized by its potent stabilization of the desensitized state, makes it an invaluable tool for probing the intricacies of purinergic signaling in nociception. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of modulating P2X3 receptor desensitization for the management of chronic pain. The high selectivity and potency of Purotoxin-1 underscore the promise of venom-derived peptides in the discovery of novel analgesic agents.

References

Purotoxin-1: A Comprehensive Technical Guide on its Effects on Nociception and Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purotoxin-1 (PT1) is a 35-amino acid peptide isolated from the venom of the Central Asian spider Geolycosa sp.[1][2] This potent and selective modulator of the P2X3 receptor has demonstrated significant antinociceptive properties in various animal models of pain.[1] This technical guide provides an in-depth overview of the structure, mechanism of action, and effects of Purotoxin-1 on nociception and pain pathways. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

P2X3 receptors, ligand-gated ion channels activated by extracellular ATP, are predominantly expressed in sensory neurons and play a crucial role in pain perception.[1][3] Their involvement in various pain states, including inflammatory and neuropathic pain, has made them an attractive target for the development of novel analgesics.[3] Purotoxin-1 has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and selectivity for P2X3 receptors.[4]

Structure of Purotoxin-1

PT1 is a single-chain peptide composed of 35 amino acids, with a molecular weight of 3834.59 Da.[5][6] Its structure is characterized by the presence of eight cysteine residues that form four intramolecular disulfide bonds, contributing to its stable conformation.[2][4]

Table 1: Physicochemical Properties of Purotoxin-1

| Property | Value | Reference(s) |

| Amino Acid Sequence | Gly-Tyr-Cys3-Ala-Glu-Lys-Gly-Ile-Arg-Cys10-Asp-Asp-Ile-His-Cys15-Cys16-Thr-Gly-Leu-Lys-Cys21-Lys-Cys23-Asn-Ala-Ser-Gly-Tyr-Asn-Cys30-Val-Cys32-Arg-Lys-Lys-NH2 | [5] |

| Disulfide Bridges | Cys3-Cys16; Cys10-Cys21; Cys15-Cys32; Cys23-Cys30 | [5] |

| Molecular Weight | 3834.59 Da | [5][6] |

| Appearance | White lyophilized solid | [5] |

Mechanism of Action: Selective Modulation of P2X3 Receptors

Purotoxin-1 exerts its effects primarily through the selective modulation of P2X3 receptors.[1][5] Its mechanism is unique in that it exhibits a complex pharmacology, weakly potentiating non-desensitized receptors while strongly inhibiting desensitized receptors.[2] The primary inhibitory action of PT1 is achieved by dramatically slowing down the removal of desensitization of P2X3 receptors.[1][4]

This selective action on P2X3 receptors is a key feature of PT1. Studies have shown that it has negligible effects on P2X2 and P2X2/3 heterodimeric receptors.[7] Furthermore, patch-clamp experiments have demonstrated that PT1 does not inhibit voltage-gated sodium, potassium, and calcium channels, nor TRPV1 receptors, highlighting its high selectivity.[5][6]

Signaling Pathway of Purotoxin-1 Action

The following diagram illustrates the proposed signaling pathway for Purotoxin-1's modulation of P2X3 receptors in a nociceptive neuron.

Quantitative Data on Purotoxin-1 Efficacy

Several studies have quantified the potent effects of Purotoxin-1 on P2X3 receptors and its resulting antinociceptive activity.

Table 2: In Vitro Efficacy of Purotoxin-1

| Parameter | Value | Cell Type/Model | Reference(s) |

| IC₅₀ (P2X3 receptor modulation) | 12 nM | Rat Dorsal Root Ganglion (DRG) neurons | [2] |

| Concentration for full inhibition | 100 nM | Rat DRG neurons | [4][5] |

Table 3: In Vivo Antinociceptive Effects of Purotoxin-1

| Animal Model | PT1 Dose | Effect | Reference(s) |

| Rat inflammatory pain (Carrageenan-induced thermal hyperalgesia) | 0.5 nmol (intraplantar) | Significant reduction in thermal hyperalgesia | [2][5] |

| Rat inflammatory pain (Complete Freund's Adjuvant-induced thermal hyperalgesia) | 0.5 nmol (intraplantar) | Significant reduction in thermal hyperalgesia | [2][4] |

| Rat nociceptive pain (Capsaicin injection) | Not specified | Reduction in nocifensive events | [4] |

| Rat nociceptive pain (Formalin injection) | Not specified | Significant reduction in the second phase of nocifensive behavior | [4] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in key experiments to characterize the effects of Purotoxin-1.

Electrophysiology: Patch-Clamp Technique

-

Objective: To investigate the direct effects of Purotoxin-1 on ion channels in sensory neurons.

-

Cell Preparation: Dorsal root ganglia (DRG) are dissected from rats and cultured. Individual sensory neurons are then used for patch-clamp recordings.[5][6]

-

Recording Configuration: Whole-cell patch-clamp configuration is established to record ion currents.

-

Experimental Procedure:

-

A baseline current is recorded in response to the application of a P2X3 receptor agonist, such as ATP (e.g., 10 µM) or α,β-methylene ATP (e.g., 100 µM).[5][6]

-

Purotoxin-1 (at varying concentrations, e.g., up to 100 nM) is applied to the neuron.[5]

-

The P2X3 agonist is re-applied in the presence of PT1, and the resulting current is recorded and compared to the baseline.

-

To test for selectivity, the effects of PT1 are also examined on voltage-gated channels by applying a range of voltage steps (e.g., -100 to 20 mV) and on other relevant receptors like TRPV1 (activated by capsaicin, e.g., 500 nM).[5][6]

-

Behavioral Assays: Animal Models of Pain

-

Objective: To assess the antinociceptive effects of Purotoxin-1 in vivo.

-

Animal Subjects: Adult male Wistar rats are commonly used.

-

Inflammatory Pain Models:

-

Carrageenan-induced Thermal Hyperalgesia:

-

Inflammation is induced by injecting a solution of carrageenan into the plantar surface of one hind paw.

-

Thermal hyperalgesia is assessed using a plantar test apparatus (e.g., Hargreaves test), which measures the paw withdrawal latency to a radiant heat source.[4]

-

A baseline paw withdrawal latency is measured before carrageenan injection.

-

Purotoxin-1 (e.g., 0.5 nmol) is administered via intraplantar injection into the inflamed paw.[5]

-

Paw withdrawal latency is measured at various time points after PT1 administration and compared to a vehicle control group.

-

-

Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia: A similar protocol to the carrageenan model is followed, but CFA is used to induce a more persistent inflammatory state.[4]

-

-

Nociceptive Pain Models:

-

Formalin Test:

-

A dilute solution of formalin is injected into the plantar surface of a hind paw.

-

The number of nocifensive behaviors (e.g., flinching, licking, biting the injected paw) is observed and counted during two distinct phases: the early, acute phase (0-5 minutes) and the late, inflammatory phase (15-60 minutes).

-

Purotoxin-1 is administered prior to the formalin injection, and its effect on the nocifensive behaviors in each phase is quantified.[4]

-

-

Capsaicin Test: A similar protocol to the formalin test is used, with capsaicin being the nociceptive agent.[4]

-

Conclusion and Future Directions

Purotoxin-1 stands out as a highly potent and selective modulator of the P2X3 receptor. Its ability to inhibit P2X3 receptor function, particularly in a desensitized state, and its demonstrated efficacy in preclinical models of inflammatory and nociceptive pain underscore its potential as a valuable tool for pain research and as a template for the development of novel analgesic drugs.

Future research should focus on further elucidating the precise binding site of PT1 on the P2X3 receptor, which could aid in the rational design of small-molecule mimetics. Additionally, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate the therapeutic potential of Purotoxin-1 and its analogues for the treatment of various chronic pain conditions in humans. The high selectivity of PT1 for P2X3 over other P2X subtypes may offer a significant advantage in minimizing side effects, a common challenge with less selective P2X antagonists.

References

- 1. Novel peptide from spider venom inhibits P2X3 receptors and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent painkiller from spider venom - Press-room - IBCh RAS [ibch.ru]

- 4. Purotoxin 1, a highly selective blocker of Р2Х3 receptors - Creative Peptides [creative-peptides.com]

- 5. smartox-biotech.com [smartox-biotech.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Modulation of P2X3 receptors by spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Purotoxin-1: A Potent and Selective Modulator of P2X3 Receptors for the Treatment of Inflammatory Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Purotoxin-1 (PTx1) is a peptide isolated from the venom of the Central Asian spider, Geolycosa sp.. Comprising 35 amino acid residues with four intramolecular disulfide bonds, PTx1 has emerged as a molecule of significant interest in pain research.. It functions as a potent and highly selective modulator of P2X3 purinoreceptors, which are key players in nociceptive signaling pathways, particularly in the context of inflammatory pain.. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons of the dorsal root and trigeminal ganglia.. This document provides a comprehensive technical overview of the antinociceptive properties of PTx1, its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function.

Mechanism of Action: Selective P2X3 Receptor Modulation

Purotoxin-1 exerts its inhibitory effects on P2X3 receptors through a unique and complex allosteric mechanism.. Unlike competitive antagonists that block the agonist binding site, PTx1 modulates the receptor's gating properties.. Specifically, PTx1 dramatically prolongs the desensitized state of the P2X3 receptor after it has been activated by ATP.. While it may weakly potentiate non-desensitized receptors, its primary and potent action is the strong inhibition of desensitized receptors, effectively preventing their recovery and subsequent reactivation.. This prolonged removal of desensitization significantly reduces the neuron's ability to respond to repeated ATP stimuli, which are often elevated in inflammatory conditions..

Electrophysiological studies have confirmed the high selectivity of PTx1. At a concentration of 100 nM, PTx1 fully inhibits P2X3-mediated currents without affecting other ion channels present in sensory neurons, including voltage-gated sodium, potassium, calcium channels, or the capsaicin receptor TRPV1.. Furthermore, it shows negligible effects on P2X2 and heterodimeric P2X2/3 receptors, underscoring its specificity for the P2X3 subtype..

Signaling Pathway of PTx1 Action

Caption: Mechanism of Purotoxin-1 at the P2X3 receptor on sensory neurons.

Quantitative Data on Efficacy

The potency of Purotoxin-1 has been quantified in both in vitro and in vivo models. The data highlights its potential as a powerful analgesic agent, effective at nanomolar concentrations.

Table 1: In Vitro Potency of Purotoxin-1

| Parameter | Value | Preparation | Reference |

|---|

| IC₅₀ | ~12 nM | Desensitized P2X3 receptors in rat Dorsal Root Ganglion (DRG) neurons | |

Table 2: In Vivo Antinociceptive Efficacy of Purotoxin-1 in Rat Models

| Inflammatory Model | Administration | Dose | Effect | Reference |

|---|---|---|---|---|

| Carrageenan | Intraplantar | 0.5 nmol | Significant reduction in thermal hyperalgesia | |

| Complete Freund's Adjuvant (CFA) | Intraplantar | 0.5 nmol | Significant reduction in thermal hyperalgesia | |

| Formalin Test | Intraplantar | 0.5 nmol | Significant reduction of nocifensive behavior in the 2nd (inflammatory) phase |

| Capsaicin Injection | Intraplantar | 0.5 nmol | Reduction in nocifensive events | |

Notably, the antinociceptive effect of a 0.5 nmol dose of PTx1 was found to be comparable to that of the synthetic P2X3 antagonist A-317491, but at a dose nearly three orders of magnitude lower, demonstrating its superior potency..

Experimental Protocols

The antinociceptive properties of PTx1 were characterized using well-established animal models of inflammatory pain. The following protocols are representative of the key experiments cited.

Animal Models of Inflammatory Pain

-

Carrageenan-Induced Inflammation:

-

Subject: Adult Wistar rats.

-

Procedure: A 1% solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw to induce localized inflammation and thermal hyperalgesia..

-

Timeline: Hyperalgesia typically develops within 1-3 hours and is maintained for several hours.

-

-

Complete Freund's Adjuvant (CFA)-Induced Inflammation:

-

Subject: Adult rats.

-

Procedure: CFA, an emulsion of inactivated mycobacteria in mineral oil, is injected into the plantar surface of one hind paw. This induces a more persistent inflammatory state, lasting for days to weeks..

-

Timeline: Behavioral testing is often performed 24 hours or more post-injection.

-

Behavioral Assays

-

Hargreaves Plantar Test (Thermal Hyperalgesia):

-

Apparatus: A radiant heat source is positioned beneath the plantar surface of the rat's paw.

-

Procedure: The latency for the rat to withdraw its paw from the heat stimulus is measured. A reduced paw withdrawal latency in the inflamed paw compared to the contralateral paw indicates thermal hyperalgesia..

-

Intervention: PTx1 or a vehicle control is administered (e.g., via intraplantar injection) prior to testing to assess its ability to reverse hyperalgesia..

-

-

Formalin Test (Nocifensive Behavior):

-

Procedure: A dilute formalin solution is injected into the plantar surface of the paw.

-

Observation: The number of nocifensive events (flinching, licking, or biting the injected paw) is counted over time..

-

Phases: The response occurs in two distinct phases: Phase 1 (0-5 minutes) is a direct neurogenic pain response, while Phase 2 (15-60 minutes) is driven by inflammatory processes. The selectivity of PTx1 for the second phase is a key finding..

-

Electrophysiology

-

Patch-Clamp on DRG Neurons:

-

Preparation: Dorsal Root Ganglia (DRG) are dissected from rats and cultured to isolate sensory neurons..

-

Procedure: Whole-cell patch-clamp recordings are used to measure ion currents across the neuron's membrane.

-

Application: P2X3 receptors are activated using their agonist, ATP (or a stable analog like α,β-Methylene-ATP). PTx1 is then applied to the bath to determine its effect on the ATP-evoked currents.. This method is used to confirm the target, selectivity, and mechanism of action..

-

Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for evaluating PTx1 in an inflammatory pain model.

Summary and Future Directions

Purotoxin-1 is a potent and selective peptide modulator of the P2X3 receptor, a critical target in pain pathways. Through its unique mechanism of prolonging receptor desensitization, it effectively dampens nociceptive signaling in inflammatory states. The quantitative data from both in vitro and in vivo studies demonstrate its high potency and analgesic efficacy at low nanomolar doses. The experimental evidence strongly supports its role in mitigating inflammatory pain, as shown by its effects in carrageenan, CFA, and formalin models.. The logical relationship between its molecular action and physiological effect solidifies its standing as a promising therapeutic lead.

Logical Relationship: From Molecule to Analgesia

Caption: Logical flow from PTx1's molecular target to its analgesic outcome.

Future research should focus on the pharmacokinetic and pharmacodynamic properties of PTx1, as well as the development of synthetic analogs or peptidomimetics with improved stability and delivery profiles. Given its high potency and selectivity, the purotoxin family of peptides represents a valuable scaffold for the development of novel, non-opioid analgesics for the treatment of inflammatory pain conditions..

Purotoxin-1: A Comprehensive Analysis of its Molecular Target Profile Beyond P2X3 Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Purotoxin-1 (PT-1) is a 35-amino acid peptide isolated from the venom of the Central Asian spider Geolycosa sp. It has garnered significant attention in the scientific community as a potent and highly selective inhibitor of the P2X3 purinoreceptor.[1][2][3] P2X3 receptors, which are ATP-gated ion channels predominantly expressed in sensory neurons, are critical mediators of nociception. Consequently, Purotoxin-1's ability to modulate these receptors has made it a valuable pharmacological tool and a potential therapeutic lead for inflammatory pain.[1][2] While its effects on P2X3 are well-documented, a thorough understanding of its broader molecular target profile is essential for its development as a specific and safe therapeutic agent. This technical guide provides a comprehensive overview of the known molecular interactions of Purotoxin-1 beyond its primary target, the P2X3 receptor, summarizing the available quantitative data and detailing the experimental methodologies used to assess its selectivity.

Selectivity Profile of Purotoxin-1

Extensive electrophysiological studies have been conducted to characterize the selectivity of Purotoxin-1. These investigations have consistently demonstrated a remarkable specificity for the P2X3 receptor, with negligible effects on a range of other ion channels at concentrations that fully inhibit P2X3-mediated currents.

Summary of Quantitative Data

The following table summarizes the quantitative data from studies assessing the effect of Purotoxin-1 on various molecular targets. The data consistently show a lack of significant activity at concentrations well above the IC50 for P2X3 receptors.

| Target | Species/Cell Type | Purotoxin-1 Concentration Tested | Observed Effect | Reference |

| P2X Receptors | ||||

| P2X2 | Rat DRG Neurons | 100 nM | Negligible effect on nucleotide-gated currents | [3] |

| P2X2/3 (heteromer) | Rat DRG Neurons | 100 nM | Negligible effect on nucleotide-gated currents | [3] |

| Voltage-Gated Ion Channels | ||||

| Sodium Channels | Rat DRG Neurons | 100 nM | No change in ion currents | [3] |

| Potassium Channels | Rat DRG Neurons | 100 nM | No change in ion currents | [3] |

| Calcium Channels | Rat DRG Neurons | 100 nM | No change in ion currents | [3] |

| Transient Receptor Potential (TRP) Channels | ||||

| TRPV1 | Rat DRG Neurons | 100 nM | No effect on capsaicin-activated currents | [3] |

Experimental Protocols

The high selectivity of Purotoxin-1 for P2X3 receptors has been primarily established through patch-clamp electrophysiology. This section details the typical methodologies employed in these crucial experiments.

Patch-Clamp Electrophysiology for Assessing Ion Channel Activity

Objective: To measure ion currents through specific channels in the presence and absence of Purotoxin-1 to determine any modulatory effects.

Cell Preparation:

-

Dorsal Root Ganglion (DRG) Neuron Culture: Primary cultures of DRG neurons are established from rats. These neurons endogenously express a variety of ion channels, including P2X3, voltage-gated channels, and TRPV1, making them a suitable model for selectivity screening.[3]

-